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An objective analysis of the efficacy of laughter yoga, supported by experimental data, for

researchers, scientists, and drug development professionals.

Laughter yoga, a practice involving voluntary, simulated laughter combined with yogic breathing

exercises, is gaining attention as a potential non-pharmacological intervention for various

clinical conditions. This guide provides a comprehensive comparison of laughter yoga with

other therapeutic modalities, supported by data from randomized controlled trials (RCTs) and

systematic reviews. It aims to offer an objective perspective on its effectiveness in managing

symptoms of depression, anxiety, and stress, and in improving overall quality of life across

different patient populations.

Quantitative Data Summary
The following tables summarize the quantitative outcomes from key clinical trials investigating

the effects of laughter yoga.

Table 1: Laughter Yoga for Depression
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Study/Populati
on

Intervention
Details

Comparison
Group(s)

Outcome
Measure(s)

Results

Retired Women
8 weeks, twice-

weekly sessions

Routine daily

activities

(Control)

Depression

Scores

Significant

decrease in

depression

scores in the

laughter yoga

group compared

to the control

group (p < 0.001)

Aged Individuals

8 weeks, twice-

weekly 30-

minute sessions

Music

Intervention, No

Treatment

(Control)

Depressive

Symptoms

Both laughter

yoga and music

intervention

significantly

reduced

depressive

symptoms (p <

0.001). Laughter

yoga showed a

superior effect.

Adults with

Depression

4 weeks, eight

sessions

Treatment-as-

usual

Depression

Scores

Statistically

greater

decreases in

depression in the

laughter yoga

group

immediately

post-intervention

compared to the

control group.

Table 2: Laughter Yoga for Anxiety and Stress
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Study/Populati
on

Intervention
Details

Comparison
Group(s)

Outcome
Measure(s)

Results

Retired Women
8 weeks, twice-

weekly sessions

Routine daily

activities

(Control)

Anxiety Scores

Significant

decrease in

anxiety scores in

the laughter yoga

group compared

to the control

group (p < 0.001)

Aged Individuals

8 weeks, twice-

weekly 30-

minute sessions

Music

Intervention, No

Treatment

(Control)

Anxiety and

Stress Scores

Both laughter

yoga and music

intervention

significantly

reduced anxiety

(p < 0.001) and

stress. The

greatest impact

on stress was

observed

immediately

post-intervention.

Nursing Students
5 weekly 40-

minute sessions

No Intervention

(Control)

Perceived

Stress, Well-

being

Significant

improvements in

well-being and a

decline in stress

levels in the

laughter yoga

group.

Nurses during

Pandemic

4 weeks, twice-

weekly sessions

(online)

No Intervention

(Control)

Perceived

Stress, Burnout

Significant

reduction in

perceived stress

and burnout in

the laughter yoga

group.
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Healthy Adults Single session

Relaxation

Breathing,

Control

Salivary Cortisol

(in response to a

stressor)

The laughter

yoga group

showed a

significantly

attenuated

cortisol response

to an acute

stressor

compared to the

control group.

First-year

Nursing Students
8 sessions

No Intervention

(Control)
Salivary Cortisol

Significant

decrease in

salivary cortisol

levels in the

intervention

group in three

out of the eight

sessions.

Table 3: Laughter Yoga for Other Clinical Applications
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Study/Populati
on

Intervention
Details

Comparison
Group(s)

Outcome
Measure(s)

Results

Cancer Patients

(Chemotherapy)

4 sessions (20-

30 min) before

chemotherapy

Routine self-care

training (Control)

Nausea Severity

and Duration

Statistically

significant

decrease in the

severity and

duration of

nausea in the

laughter yoga

group.

Cancer Patients

(Chemotherapy)

4 weekly

sessions (20-30

min)

No Intervention

(Control)

Health-Related

Quality of Life

(EORTC QLQ-

C30)

Significant

improvement in

emotional,

physical, and

role functioning

in the laughter

yoga group.

Lung Cancer

Patients

(Chemotherapy)

Not specified
Routine care

(Control)

Perceived

Stress, Positive

Psychological

Capital, Exercise

Capacity

Significant

improvement in

all outcome

measures in the

laughter yoga

group (P < 0.01).

Type 2 Diabetes

Patients

12 weeks, 8

sessions

Usual care

(Control)

Hemoglobin A1c

(HbA1c), Positive

Affect

Significant

improvement in

HbA1c levels

and positive

affect scores in

the laughter yoga

group.

Experimental Protocols
This section details the methodologies of key experiments to provide a clear understanding of

the study designs.
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Protocol 1: Laughter Yoga for Depression and Anxiety in
Retired Women

Study Design: A randomized controlled clinical trial.

Participants: 66 retired women were randomly assigned to an intervention group or a control

group.

Intervention Group: Participated in laughter yoga sessions twice a week for 8 weeks.

Control Group: Continued with their routine daily activities.

Data Collection: Depression and anxiety levels were measured using standardized scales at

the beginning of the study, at week 4, and at the end of the 8-week intervention.

Analysis: Statistical analysis was performed to compare the changes in depression and

anxiety scores between the two groups over time.

Protocol 2: Laughter Yoga vs. Music Intervention for the
Elderly

Study Design: A 3-arm randomized clinical trial.

Participants: 91 elderly individuals with depression were randomly assigned to one of three

groups.

Laughter Yoga Group: Received 30-minute laughter yoga sessions twice a week for eight

weeks.

Music Intervention Group: Received 30-minute music intervention sessions twice a week for

eight weeks.

Control Group: Received no intervention.

Data Collection: Assessments for depressive symptoms, anxiety, and stress were conducted

at baseline, immediately after the 8-week intervention, and at a one-month follow-up.
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Analysis: Repeated measures ANOVA was used to analyze the changes in outcome

measures across the three groups.

Protocol 3: Laughter Yoga for Stress in Nursing
Students

Study Design: A randomized controlled trial.

Participants: 83 final-year nursing students were divided into an intervention group (n=41)

and a control group (n=42).

Intervention Group: Attended five weekly 40-minute laughter yoga sessions. Sessions

included clapping, deep breathing exercises, and playful activities to elicit laughter.

Control Group: Received no intervention.

Data Collection: Well-being and perceived stress levels were measured in both groups

before and after the intervention period.

Analysis: Statistical tests were used to compare the changes in well-being and stress scores

between the two groups.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways affected by laughter yoga

and a typical experimental workflow for a clinical trial.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245199?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proposed Signaling Pathway of Laughter Yoga

Stimulus

Physiological Response

Neuroendocrine Modulation

Clinical Outcomes

Laughter Yoga

Deep Breathing Muscle RelaxationIncreased Oxygen Intake

Endorphin Release Cortisol ReductionDopamine & Serotonin Release

Improved Mood Pain Reduction Reduced Stress & Anxiety

Adrenaline Reduction

Enhanced Immune Function

Click to download full resolution via product page

Caption: Proposed signaling pathway of laughter yoga's effects.
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Experimental Workflow for a Laughter Yoga RCT

Phase 1: Recruitment & Baseline

Phase 2: Randomization

Phase 3: Intervention

Phase 4: Assessment

Phase 5: Data Analysis

Participant Screening

Informed Consent

Baseline Assessment

Random Allocation

Laughter Yoga Group Control/Comparison Group

Post-intervention Assessment

Follow-up Assessment

Statistical Analysis

Interpretation of Results

Click to download full resolution via product page

Caption: A typical experimental workflow for an RCT.
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Conclusion
The evidence from the reviewed randomized controlled trials and systematic reviews suggests

that laughter yoga is a promising and effective complementary intervention for improving

various psychological and physiological parameters. It has demonstrated significant benefits in

reducing depression, anxiety, and stress across diverse populations. Furthermore, its positive

impact on the quality of life in cancer patients and glycemic control in individuals with type 2

diabetes highlights its potential as a multifaceted therapeutic tool.

Laughter yoga's non-invasive, low-cost, and group-based nature makes it a highly accessible

intervention. The physiological mechanisms, including the reduction of stress hormones like

cortisol and the release of mood-enhancing endorphins, provide a scientific basis for its

observed clinical effects.

While the existing research is encouraging, further large-scale, long-term RCTs are warranted.

Future studies should focus on directly comparing laughter yoga with standard-of-care

treatments, such as cognitive-behavioral therapy and pharmacological interventions, to

establish its relative efficacy and optimal place in clinical practice. Additionally, research into the

long-term adherence and cost-effectiveness of laughter yoga would be beneficial for its

potential integration into healthcare systems.

To cite this document: BenchChem. [Laughter Yoga as a Clinical Intervention: A Comparative
Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1245199/docs#laughter-yoga-as-a-clinical-
intervention-a-comparative-guide-for-researchers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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